molecular formula C16H17N3OS B2805447 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034521-21-4

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2805447
CAS No.: 2034521-21-4
M. Wt: 299.39
InChI Key: BPWRZVNFMJDRIU-UHFFFAOYSA-N
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Description

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Kobayashi, Suzuki, and Egara (2013) developed a three-step synthesis procedure for 3-aryl-2-sulfanylthienopyridines, demonstrating the versatility of thienopyridine derivatives in organic synthesis. This method involves the transformation of aryl(halopyridinyl)methanones into desired thieno[2,3-b], -[2,3-c], or -[3,2-c]pyridine derivatives, highlighting the synthetic utility of halopyridinyl methanones as precursors in the construction of complex heterocyclic systems (K. Kobayashi et al., 2013).

Biological Activities

  • Antimicrobial Activity : Sidhaye et al. (2011) explored the synthesis of nicotinic acid hydrazide derivatives and evaluated their antimicrobial and antimycobacterial activities. Their work underscores the potential of pyridinyl methanone derivatives in developing compounds with significant biological activities (.. R.V.Sidhaye et al., 2011).
  • Anticancer and Antimicrobial Agents : Katariya, Vennapu, and Shah (2021) synthesized novel biologically potent heterocyclic compounds incorporating pyridine, demonstrating their efficacy in anticancer and antimicrobial activities. This study indicates the potential of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-3-yl)methanone analogues in pharmaceutical applications (Kanubhai D. Katariya et al., 2021).

Spectroscopic Properties

Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. The study provides insights into the effects of structure and environment on the spectroscopic properties of these compounds, suggesting their potential in optical and electronic applications (I. A. Z. Al-Ansari, 2016).

Structural Characterization

Lakshminarayana et al. (2009) synthesized and characterized (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, providing detailed crystal and molecular structure analysis. This work emphasizes the importance of structural characterization in understanding the properties and potential applications of such compounds (B. Lakshminarayana et al., 2009).

Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-16(12-2-1-5-17-8-12)19-10-14(11-19)18-6-3-15-13(9-18)4-7-21-15/h1-2,4-5,7-8,14H,3,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWRZVNFMJDRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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